molecular formula C29H36O15 B1673129 Hesperidin methylchalcone CAS No. 24292-52-2

Hesperidin methylchalcone

Cat. No. B1673129
CAS RN: 24292-52-2
M. Wt: 624.6 g/mol
InChI Key: FDHNLHLOJLLXDH-JIYHLSBYSA-N
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Description

Hesperidin methylchalcone (HMC) is a flavonoid with potent free radical quenching properties . It is a highly complex compound typically found in bright-colored plants and flowers . In skincare, it is primarily used as an antioxidant, with noted effects on circulation for reducing dark circles and melanin synthesis .


Synthesis Analysis

HMC is a semi-synthetic flavonoid-based on hesperidin, which is transformed into HMC by undergoing methylation in alkaline media . This partial synthesis generates a molecule with higher water solubility .


Molecular Structure Analysis

The molecular formula of Hesperidin methylchalcone is C29H36O15 . Its molecular weight is 624.6 g/mol . The IUPAC name is (E)-3-(3-hydroxy-4-methoxyphenyl)-1-[2-hydroxy-6-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[ (2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]prop-2-en-1-one .


Chemical Reactions Analysis

Hesperidin was methylated to increase its solubility, generating hesperidin methyl chalcone (HMC), an emerging flavonoid that possesses anti-inflammatory and antioxidant properties .


Physical And Chemical Properties Analysis

Hesperidin methylchalcone is a natural product found in Myrtus communis . It is a highly complex compound typically found in bright-colored plants and flowers .

Mechanism of Action

Target of Action

Hesperidin methylchalcone (HMC) primarily targets the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) . Nrf2 is a powerful regulator of cellular resistance to oxidant products . It also interacts with NF-κB , a protein complex that controls transcription of DNA, cytokine production, and cell survival .

Mode of Action

HMC interacts with its targets in a way that it can activate Nrf2 signaling, providing antioxidant protection against diverse pathological conditions . It also inhibits oxidative stress, cytokine production, and NF-κB activation .

Biochemical Pathways

HMC affects the Nrf2 redox-sensitive pathway . This pathway plays a crucial role in cellular resistance to oxidant products. Activation of Nrf2 signaling by HMC provides antioxidant protection against various pathological conditions . It also influences the LKB1/AMP-activated protein kinase signaling pathway .

Pharmacokinetics

Hesperidin, from which HMC is derived, has low water solubility, weak intestinal absorption, and is disposed via phase II enzymes. Its oral bioavailability is less than 20%, and it is quickly altered by environmental conditions such as temperature, pH, and light . .

Result of Action

HMC exhibits significant anti-inflammatory , antioxidant , and analgesic properties . It has been shown to decrease urea and creatinine levels, lipid peroxidation, as well as IL-6, IFN-γ, and IL-33 production, and restore antioxidant properties in plasma samples . It also increases cell viability, reduces oxidative stress, prevents macromolecular damage, and alleviates mitochondrial dysfunction .

Action Environment

The action, efficacy, and stability of HMC can be influenced by various environmental factors. For instance, its oral bioavailability is quickly altered by environmental conditions such as temperature, pH, and light

Safety and Hazards

Hesperidin methylchalcone is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Hesperidin Methyl Chalcone is an emerging compound for the treatment of inflammation and pain . It has been suggested to be a promising alternative in cancer treatment or management through the modulation of signal transduction pathways .

properties

IUPAC Name

(E)-3-(3-hydroxy-4-methoxyphenyl)-1-[2-hydroxy-6-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O15/c1-12-22(33)24(35)26(37)28(42-12)41-11-20-23(34)25(36)27(38)29(44-20)43-14-9-17(32)21(19(10-14)40-3)15(30)6-4-13-5-7-18(39-2)16(31)8-13/h4-10,12,20,22-29,31-38H,11H2,1-3H3/b6-4+/t12-,20+,22-,23+,24+,25-,26+,27+,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHNLHLOJLLXDH-JIYHLSBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)OC)C(=O)C=CC4=CC(=C(C=C4)OC)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C(C(=C3)OC)C(=O)/C=C/C4=CC(=C(C=C4)OC)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90885262
Record name 2-Propen-1-one, 1-[4-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2-hydroxy-6-methoxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)-, (2E)-
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Molecular Weight

624.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hesperidin methylchalcone

CAS RN

24292-52-2
Record name Hesperidin methylchalcone
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Record name Hesperidin methylchalcone
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Record name Hesperidin methylchalcone
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Record name 2-Propen-1-one, 1-[4-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2-hydroxy-6-methoxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)-, (2E)-
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Record name 2-Propen-1-one, 1-[4-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2-hydroxy-6-methoxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)-, (2E)-
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Record name 1-[4-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2-hydroxy-6-methoxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one
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Record name HESPERIDIN METHYLCHALCONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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